3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene
Description
Properties
CAS No. |
84304-18-7 |
|---|---|
Molecular Formula |
C13H10BrNO4 |
Molecular Weight |
324.13 g/mol |
IUPAC Name |
4-bromo-1-methoxy-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10BrNO4/c1-18-12-7-2-9(14)8-13(12)19-11-5-3-10(4-6-11)15(16)17/h2-8H,1H3 |
InChI Key |
INITWIZQTGTCFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene typically involves the bromination of 6-methoxy-1-(4-nitrophenoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The methoxy group and nitrophenoxy group are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes both electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) due to the interplay of electron-donating and withdrawing groups.
Electrophilic Aromatic Substitution
-
Methoxy group (OCH₃) : Acts as an electron-donating group (EDG), activating the aromatic ring and directing electrophiles to ortho/para positions relative to itself.
-
Nitrophenoxy group (O-C₆H₄-NO₂) : The nitro group (electron-withdrawing) deactivates the ring but positions the nitrophenoxy substituent para to the methoxy group, influencing regioselectivity.
Nucleophilic Aromatic Substitution
-
Bromine (Br) substituent : Serves as a potential leaving group under appropriate conditions (e.g., polar aprotic solvents, high temperatures).
-
Reaction conditions : Typically requires strong bases or high temperatures to facilitate displacement.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions are critical for modifying the compound’s structure.
General Procedure
-
Catalysts : Pd(OAc)₂, Pd₂(dba)₃, or DPEphos ligands are used with bases like NaOtBu or Cs₂CO₃ .
-
Conditions : Reactions are conducted in solvents such as dioxane or toluene at elevated temperatures (100–120°C) .
-
Example : Synthesis of bis(2-bromophenyl)ether via K₂CO₃ and DMSO at 140°C yielded 85% product .
| Reaction Type | Catalysts | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ | NaOtBu, toluene, 120°C, 3 days | 85% | |
| Heck Reaction | Pd₂(dba)₃ | Xantphos, Cs₂CO₃, dioxane, 100°C | – |
Bromination and Oxidation
The compound undergoes bromination and oxidation reactions, as demonstrated in related quinone derivatives.
Bromination
-
Conditions : Molecular bromine (Br₂) in acetic acid selectively brominates the benzene ring .
-
Product : 3-bromo-5-methoxy-2-aminoquinone derivatives formed via subsequent Michael addition with anilines .
Oxidation
-
Conditions : Hydrogen peroxide (H₂O₂) in basic medium oxidizes brominated precursors to quinone derivatives .
Michael Addition Reactions
The compound participates in Michael addition with nucleophiles like anilines.
Reaction Pathway
-
Mechanism : Nucleophilic attack on the α,β-unsaturated carbonyl system of quinones .
-
Yields : Vary between 35–57% due to quinone instability and side-product formation .
Challenges and Considerations
-
Stability : Quinone derivatives are unstable at room temperature, complicating isolation .
-
Regioselectivity : The presence of EDG (methoxy) and EWG (nitro) groups necessitates precise control of reaction conditions to direct substitution .
Substituent Effects on Reactivity
| Substituent | Position | Effect on Reactivity | Reference |
|---|---|---|---|
| Bromine (Br) | meta | Leaving group potential | |
| Methoxy (OCH₃) | ortho/para | Activates EAS | |
| Nitrophenoxy (O-C₆H₄-NO₂) | para | Deactivates aromatic ring |
Key Reaction Metrics
| Reaction Type | Yield Range | Key Challenges | Reference |
|---|---|---|---|
| Michael Addition | 35–57% | Quinone instability | |
| Suzuki Coupling | Up to 85% | Catalyst optimization |
Scientific Research Applications
Analytical Chemistry
3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene is primarily utilized in analytical chemistry for its properties that facilitate separation and identification through high-performance liquid chromatography (HPLC).
Separation Techniques :
- HPLC Method : The compound can be effectively separated using a reverse phase HPLC method on a Newcrom R1 column. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is preferred. This method allows for the isolation of impurities and is scalable for preparative separations, which is crucial in pharmacokinetics studies .
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC Column |
| Mobile Phase | Acetonitrile + Water + Acid |
| Application | Pharmacokinetics |
Medicinal Chemistry
The compound's structure suggests potential bioactivity, making it a candidate for drug development. Preliminary studies indicate that derivatives of similar compounds exhibit various pharmacological activities:
- Antitumor Activity : Compounds with similar structural motifs have shown efficacy against cancer cells by inhibiting growth and inducing apoptosis .
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 1: Antitumor Activity
A study investigated the effects of compounds related to 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the modulation of specific signaling pathways such as STAT3 and NF-κB .
Case Study 2: Antimicrobial Efficacy
Research conducted on similar nitro-substituted phenolic compounds demonstrated their effectiveness against common bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene could be explored as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The bromine atom and nitrophenoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene and related compounds:
Key Differences and Implications
Substituent Position and Electronic Effects: The bromine at position 3 in the target compound vs. Methoxy Group Position: The methoxy group at position 6 (target) vs. position 1 (2-Bromo-1-methoxy-4-nitrobenzene) impacts solubility and hydrogen-bonding capacity.
Functional Group Variations: Chlomethoxyfen replaces bromine with chlorine and introduces a methoxy group on the nitrophenoxy ring, enhancing herbicidal activity through increased lipophilicity .
Heterocyclic Modifications :
- The benzoxazaphosphinine derivative in demonstrates how introducing heterocyclic rings (e.g., phosphorus-containing rings) can improve thermal stability and bioavailability .
Biological Activity
3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a methoxy group, and a nitrophenoxy moiety. This combination of functional groups suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene is C₁₃H₁₀BrN₁O₄, which indicates its complexity and potential reactivity in biological systems. The presence of both bromine and nitro groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene exhibit antimicrobial activity. The nitro group can undergo bioreduction, potentially leading to reactive intermediates that exert cytotoxic effects on microbial cells. Studies have shown that related compounds can inhibit growth in various bacterial strains, suggesting a similar potential for this compound.
Anticancer Activity
The anticancer properties of 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene have been explored through structure-activity relationship (SAR) studies. For instance, derivatives with similar structural motifs have demonstrated significant activity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene | MCF-7 (breast cancer) | TBD |
| 4-Nitrophenol | MCF-7 | 225 |
| 3-Methoxy-4-nitroaniline | Panc-1 (pancreatic cancer) | TBD |
In these studies, the effectiveness of the compound was evaluated using the MTT assay, a standard method for assessing cell viability and proliferation.
The mechanism by which 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene exerts its biological effects is likely multifaceted. The nitro group can be reduced within biological systems to form reactive species that may interact with cellular macromolecules, leading to apoptosis or cell cycle arrest. This interaction can disrupt critical pathways in cancer cells, resulting in decreased viability.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of nitrophenol compounds and evaluated their anticancer activity against MCF-7 cells. The findings indicated that modifications at the phenolic position significantly influenced biological activity.
- Comparative Analysis : Comparative studies between 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene and structurally similar compounds highlighted the importance of the bromine substitution in enhancing anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene?
- Methodology : Utilize nucleophilic aromatic substitution (SNAr) between 4-nitrophenol derivatives and brominated methoxybenzene precursors. For example, activate the nitro-substituted aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) with a strong base like NaH in DMF, followed by coupling with a brominated methoxyphenol derivative (e.g., 3-bromo-6-methoxyphenol) .
- Key Considerations : Monitor reaction temperature (room temperature to 60°C) to avoid side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Methods :
- NMR : Analyze H and C NMR to identify methoxy (δ ~3.8 ppm), bromine-substituted aromatic protons (δ ~7.2–7.8 ppm), and nitrophenoxy groups (distinct splitting patterns) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]+: ~324.0) and isotopic patterns from bromine .
- XRD : For crystalline samples, employ single-crystal X-ray diffraction (SHELX refinement) to resolve stereoelectronic effects of substituents .
Q. How should researchers handle and store this compound safely?
- Guidelines : Store in amber vials at 0–6°C to prevent photodegradation of the nitro group. Use inert atmospheres (N) for long-term storage. PPE (gloves, goggles) is mandatory due to potential toxicity from bromine and nitro groups .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom at position 3 is primed for Suzuki-Miyaura coupling, but the electron-withdrawing nitro group may reduce reactivity. Optimize conditions with Pd(PPh)/KCO in DMF/HO at 80°C. Monitor for byproducts (e.g., debromination) via TLC .
- Data Contradictions : If yields are inconsistent, vary ligands (e.g., XPhos) or use microwave-assisted synthesis to enhance regioselectivity .
Q. How can crystallographic data discrepancies be resolved?
- Approach : Compare experimental XRD data (e.g., SHELXL-refined structures) with computational models (DFT-optimized geometries). Check for torsional angles in the nitrophenoxy group, which may vary due to crystal packing .
- Case Study : reports a related structure (6-Bromo-2-(4-nitrophenoxy)-3-(1-phenylethyl)-benzoxazaphosphinine) with a dihedral angle of 85.2° between aromatic rings—use this as a benchmark .
Q. How to troubleshoot unexpected NMR signals during characterization?
- Root Causes :
- Rotamerism : Nitrophenoxy groups may exhibit restricted rotation, causing split signals. Use variable-temperature NMR to coalesce peaks .
- Impurities : Trace DMF from synthesis can appear at δ ~2.7–3.0 ppm. Re-purify via recrystallization (ethanol/water) .
Q. What computational methods predict thermodynamic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
